N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a naphthalene moiety, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction using a suitable dichlorobenzyl halide.
Coupling with Naphthalene Moiety: The final step involves the coupling of the thiazole derivative with a naphthalene-based acetamide through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or disrupt protein-protein interactions, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-DICHLOROPHENYL)-4,5-DIHYDRONAPHTHO[1,2-D]THIAZOL-2-AMINE
- N-(2,4-DICHLOROPHENYL)-2-[6-METHYL-2,4-DIOXO-3-(THIETAN-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL]ACETAMIDE
Uniqueness
N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE is unique due to its specific combination of a thiazole ring, a naphthalene moiety, and a dichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H16Cl2N2OS |
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Molecular Weight |
427.3 g/mol |
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C22H16Cl2N2OS/c23-19-9-8-14(11-20(19)24)10-17-13-25-22(28-17)26-21(27)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-9,11,13H,10,12H2,(H,25,26,27) |
InChI Key |
GZRPASCUIUTBNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC=C(S3)CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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